2-bromo-1-(6-methylpyridin-2-yl)ethan-1-one hydrobromide
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Overview
Description
2-Bromo-1-(6-methylpyridin-2-yl)ethan-1-one hydrobromide is a chemical compound with the molecular formula C8H9Br2NO and a molecular weight of 294.97 g/mol . It is primarily used in laboratory research and has various applications in synthetic chemistry.
Preparation Methods
The synthesis of 2-bromo-1-(6-methylpyridin-2-yl)ethan-1-one hydrobromide typically involves the bromination of 1-(6-methylpyridin-2-yl)ethan-1-one. The reaction is carried out under controlled conditions using bromine or a bromine source in the presence of a suitable solvent. The reaction mixture is then purified to obtain the hydrobromide salt .
Chemical Reactions Analysis
2-Bromo-1-(6-methylpyridin-2-yl)ethan-1-one hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions: Typical reagents include nucleophiles like amines, thiols, and alcohols.
Scientific Research Applications
2-Bromo-1-(6-methylpyridin-2-yl)ethan-1-one hydrobromide is used in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in biochemical assays and studies involving enzyme inhibition.
Medicine: Research involving this compound explores its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromo-1-(6-methylpyridin-2-yl)ethan-1-one hydrobromide involves its interaction with specific molecular targets. The bromine atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modification of enzyme activity. The pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
2-Bromo-1-(6-methylpyridin-2-yl)ethan-1-one hydrobromide can be compared with similar compounds such as:
2-Bromo-1-(2-methylpyridin-4-yl)ethan-1-one hydrobromide: Similar in structure but with different positional isomers.
2-Bromo-1-(6-methoxypyridin-3-yl)ethan-1-one: Contains a methoxy group instead of a methyl group, leading to different chemical properties and reactivity.
2-Bromo-1-(thiazol-2-yl)ethanone: Contains a thiazole ring instead of a pyridine ring, resulting in different biological activities.
These comparisons highlight the uniqueness of this compound in terms of its specific structure and reactivity.
Properties
CAS No. |
147097-80-1 |
---|---|
Molecular Formula |
C8H9Br2NO |
Molecular Weight |
295 |
Purity |
95 |
Origin of Product |
United States |
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